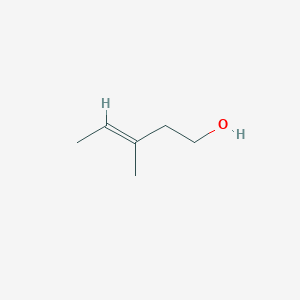

3-Methyl-3-penten-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-3-penten-1-ol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as (3E)-3-Methyl-3-penten-1-ol .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

This compound has a refractive index n20/D 1.428 (lit.), a boiling point of 117-118 °C (lit.), and a density of 0.838 g/mL at 25 °C (lit.) . Its molecular weight is 100.16 .Aplicaciones Científicas De Investigación

1. Chemical Reactions and Ionization Techniques

A study by Schoon et al. (2007) explored the chemical reactions of 3-Methyl-3-penten-1-ol, among other unsaturated alcohols, using selected ion flow tube (SIFT) methods. They found that these reactions proceed at a rate close to the collision rate and identified various reaction pathways. This research is valuable for understanding the ionization techniques in leaf wounding experiments and the identification of isomeric forms in mixtures of unsaturated alcohols (Schoon et al., 2007).

2. Olefin Metathesis Chemistry

Courchay et al. (2006) investigated the effects of allylic methyls, including this compound, on olefin metathesis chemistry. This study provides insights into the orientation of substrate bulk during metallacyclobutane formation, which is crucial for understanding the mechanistic aspects of olefin metathesis (Courchay et al., 2006).

3. Catalytic Reactions

Stefani, Tatone, and Pino (1979) reported on the rhodium-catalyzed deuterioformylation of 3-Methyl-1-pentene, which is closely related to this compound. Their research highlighted the preferred attack on different faces of the olefin, contributing to the understanding of stereospecificity in catalytic reactions (Stefani, Tatone, & Pino, 1979).

4. Environmental Impact and Photooxidation

Jiménez et al. (2009) evaluated the environmental impact of compounds like 1-penten-3-ol and this compound. They focused on their gas-phase reactions with hydroxyl radicals and photolysis, providing critical insights into the environmental fate of such compounds (Jiménez et al., 2009).

5. Computational Quantum Calculations

González and Garrido Arrate (2020) conducted a Density Functional Theory (DFT) study on 1-penten-3-ol, which shares structural similarities with this compound. This research aids in understanding the electronic state and conformers of such compounds (González & Garrido Arrate, 2020).

6. Microbiological Conversions

Gramatica et al. (1988) demonstrated the use of baker's yeast for the regio- and stereoselective reduction of methyl substituted pentadien-1-ols to penten-1-ols. This conversion is significant for producing enantiomerically pure building blocks in chemical synthesis (Gramatica et al., 1988).

7. Polymer Structure Analysis

Mizuno and Kawachi (1992) analyzed the structure of poly(4-methyl-1-pentene) samples, providing essential data for polymer chemistry and material science, particularly in understanding the behavior of similar methylated compounds (Mizuno & Kawachi, 1992).

Safety and Hazards

Propiedades

Número CAS |

1708-99-2 |

|---|---|

Fórmula molecular |

C6H12O |

Peso molecular |

100.16 g/mol |

Nombre IUPAC |

3-methylpent-3-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3 |

Clave InChI |

SZPKMIRLEAFMBV-UHFFFAOYSA-N |

SMILES isomérico |

C/C=C(\C)/CCO |

SMILES |

CC=C(C)CCO |

SMILES canónico |

CC=C(C)CCO |

Otros números CAS |

1708-99-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)